molecular formula C11H13FN2O B1398971 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline CAS No. 209960-86-1

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline

Cat. No. B1398971
CAS RN: 209960-86-1
M. Wt: 208.23 g/mol
InChI Key: JURATKBVLXAVTN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, also known as 3-FPA, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of aniline, a simple aromatic amine, and is a colorless, odorless solid at room temperature. 3-FPA has been used in a variety of scientific studies, including those related to drug metabolism and development, pharmacology, and biochemistry.

Scientific Research Applications

Docking and QSAR Studies for c-Met Kinase Inhibitors

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, closely related to 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, has been studied for its applications as a c-Met kinase inhibitor. Using docking and quantitative structure–activity relationship (QSAR) methods, researchers analyzed the orientations and active conformations of these inhibitors, contributing to a deeper understanding of molecular features that enhance inhibitory activity (Caballero et al., 2011).

Antibacterial Activities of Fluorinated Compounds

A study on a fluorinated compound closely resembling this compound demonstrated its significant antibacterial activities against both gram-positive and gram-negative bacteria. This compound was synthesized through a series of reactions, including the use of 4-fluoro-3-(1H-pyrrol-1-yl)aniline (Stefancich et al., 1985).

Hypobetalipoproteinemic Agents

Compounds related to 4-(1-adamantyloxy)aniline, including derivatives of this compound, have been investigated for their potential as hypobetalipoproteinemic agents. This research highlighted the importance of aromatic ring substitution and nitrogen modifications for activity in this context (Lednicer et al., 1979).

Analytical Applications in Environmental Waters

A liquid chromatographic method for determining aniline and its derivatives, including compounds similar to this compound, in environmental waters was developed. This method used fluorescamine pre-column derivatization for sensitive detection (Djozan & Faraj-Zadeh, 1995).

Selective Al(3+) Sensor

A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker was synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+). This research underscores the versatility of pyrrolidine-based compounds in sensor technology (Maity & Govindaraju, 2010).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of new Cd(II) and Hg(II) coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were explored. These studies provide insight into the role of weak intermolecular interactions in nano-supramolecular assembly, relevant to similar fluorinated anilines (Hajiashrafi et al., 2015).

properties

IUPAC Name

(4-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURATKBVLXAVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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